molecular formula C17H15BrN4O3S B2967297 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1788676-72-1

2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2967297
CAS No.: 1788676-72-1
M. Wt: 435.3
InChI Key: COGRBZNEDYALQE-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a bromobenzene, a furan ring, an imidazopyrazole ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromobenzene and furan rings are aromatic, contributing to the compound’s stability. The imidazopyrazole ring is a heterocyclic ring containing three nitrogen atoms, which could participate in various chemical reactions .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the bromine atom on the benzene ring could be replaced via nucleophilic aromatic substitution. The sulfonamide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The bromine atom could make it denser than many other organic compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Domino Reaction for Sulfonylated Derivatives : A three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines, ynals, and sodium benzenesulfinates, as described by Cui et al. (2018), provides an efficient strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, including those similar to the compound (Cui, Zhu, Li, & Cao, 2018).

  • Modification of Celecoxib Derivatives : As explored by Küçükgüzel et al. (2013), the synthesis of celecoxib derivatives involves reactions similar to those that might be used for the synthesis of the given compound. These methodologies are significant for creating molecules with potential medicinal applications (Küçükgüzel et al., 2013).

  • Synthesis of Pyrazolyl Derivatives : Bekhit et al. (2008) discuss the synthesis of pyrazolyl benzenesulfonamide derivatives, showcasing methods that could be relevant for synthesizing compounds similar to 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide (Bekhit et al., 2008).

Potential Biological and Pharmacological Activities

  • Antimicrobial and Antidiabetic Agents : Research by Faidallah, Khan, and Asiri (2011) on fluorinated pyrazoles and benzenesulfonylurea derivatives suggests that similar compounds, including those resembling the specified chemical, might have potential as antidiabetic and antimicrobial agents (Faidallah, Khan, & Asiri, 2011).

  • Herbicidal Activity : Eussen et al. (1990) describe N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as having herbicidal properties, indicating that structurally related compounds might possess similar activities (Eussen, Thus, Wellinga, & Stork, 1990).

  • Antiprotozoal Agents : The study by Ismail et al. (2004) on imidazo[1,2-a]pyridines shows that compounds structurally related to the specified chemical have the potential as antiprotozoal agents, indicating a possible application in treating protozoal infections (Ismail et al., 2004).

  • Carbonic Anhydrase Inhibitors : Gul et al. (2016) researched the carbonic anhydrase inhibitory effects of pyrazoline derivatives, suggesting that similar compounds might have applications in diseases where carbonic anhydrase modulation is beneficial (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Future Directions

Future research on this compound could involve studying its reactivity, stability, and potential uses. If it’s a drug, studies could be done to determine its efficacy, safety, and mechanism of action .

Properties

IUPAC Name

2-bromo-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O3S/c18-13-4-1-2-6-16(13)26(23,24)19-7-8-21-9-10-22-17(21)12-14(20-22)15-5-3-11-25-15/h1-6,9-12,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGRBZNEDYALQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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